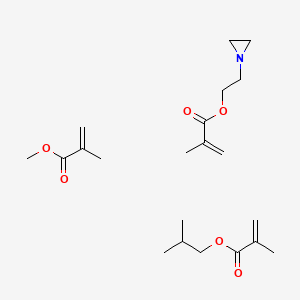![molecular formula C10H19NO B14482228 2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol CAS No. 65308-69-2](/img/structure/B14482228.png)
2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol is an organic compound characterized by the presence of an amino group attached to an octadiene chain and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol typically involves the reaction of octa-1,3-diene with an appropriate amine under controlled conditions. One common method involves the use of ethanolamine as the amine source. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced purification techniques, such as distillation and chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the double bonds in the octadiene chain to single bonds, resulting in a saturated compound.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of saturated compounds.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The octadiene chain can interact with lipid membranes, potentially altering membrane properties and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol: Similar structure but with an ether linkage instead of an amino group.
2-(Dimethylamino)ethan-1-ol: Contains a dimethylamino group instead of an octadiene chain.
Uniqueness
2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol is unique due to the presence of both an amino group and an octadiene chain, which allows it to participate in a wide range of chemical reactions and potential applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various scientific and industrial uses.
Propiedades
Número CAS |
65308-69-2 |
|---|---|
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
2-(octa-1,3-dienylamino)ethanol |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-5-6-7-8-11-9-10-12/h5-8,11-12H,2-4,9-10H2,1H3 |
Clave InChI |
DQJVWLVLUDUZLH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC=CNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


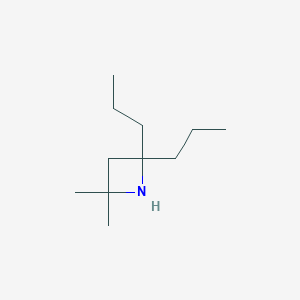
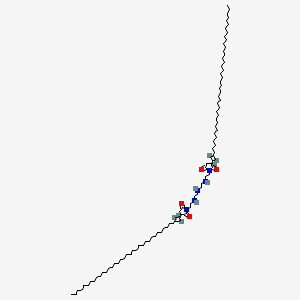
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
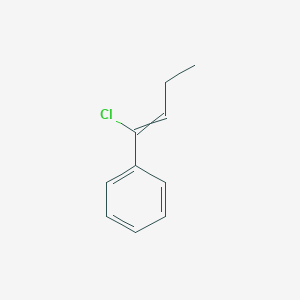
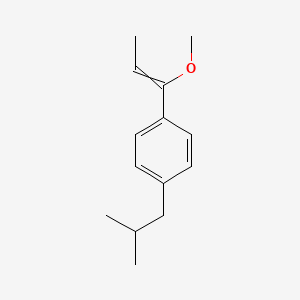

![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)
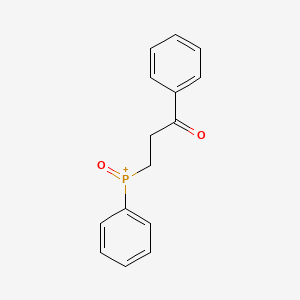
![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)
![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
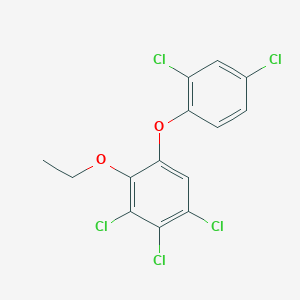
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
